

"application of quechers method for patulin extraction"

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Compound of Interest

Compound Name: Patulin

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Application of QuEChERS Method for Patulin Extraction

Introduction

Patulin is a mycotoxin produced by several species of fungi, such as *Aspergillus*, *Penicillium*, and *Byssochlamys*, that commonly grow on fruits like apples, pears, peaches, and grapes.^{[1][2]} This toxic metabolite can be present in fruit juices and other processed food products made from contaminated fruits.^{[1][2]} Due to its potential carcinogenicity and teratogenicity, regulatory bodies like the World Health Organization (WHO), the U.S. Food and Drug Administration (FDA), and the European Union (EU) have established maximum permissible levels of **patulin** in food products.^[1] For instance, the EU has set a maximum limit of 50 µg/kg for **patulin** in apple juice and its ingredients, 25 µg/kg in solid apple products, and a stricter limit of 10 µg/kg in baby food.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient technique for the extraction and cleanup of **patulin** from various food matrices. This application note provides a detailed overview and protocols for the application of the QuEChERS method for **patulin** extraction, targeting researchers, scientists, and professionals in drug development.

Principle of the QuEChERS Method

The QuEChERS method is a two-step process that involves:

- **Extraction:** The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrate). This partitioning step separates the analyte of interest (**patulin**) into the organic layer.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the organic supernatant is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and organic acids. Common sorbents include primary secondary amine (PSA) to remove sugars and organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

The final cleaned extract is then typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometry (MS/MS) or a UV detector.

Experimental Protocols

This section details two distinct QuEChERS-based protocols for the extraction of **patulin** from processed foods (e.g., apple-based baby food) and apple juice.

Protocol 1: QuEChERS Extraction of **Patulin** from Processed Foods

This protocol is adapted from a method for analyzing **patulin** in an apple-based baby food product.

Materials:

- Homogenized sample (e.g., apple-based baby food)
- Acetonitrile (ACN)
- 50 mL polypropylene centrifuge tubes
- QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl) in a Mylar pouch

- d-SPE cleanup tubes (2 mL) containing 150mg MgSO₄, 50mg PSA, 50mg C18, and 7.5mg GCB
- Centrifuge capable of $\geq 3000 \times g$
- Vortex mixer

Procedure:

- Sample Preparation: Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Extraction:
 - Add 10 mL of acetonitrile to the sample tube.
 - Add the contents of the QuEChERS extraction salt pouch.
 - Shake the tube vigorously for at least 1 minute, either by hand or using a mechanical shaker.
 - Centrifuge the sample at $\geq 3000 \times g$ for 5 minutes.
- d-SPE Cleanup:
 - Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE cleanup tube.
 - Vortex the tube for 30 seconds.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Final Extract Preparation:
 - Carefully transfer 500-600 μ L of the purified supernatant into an autosampler vial for analysis. If necessary, the extract can be filtered.

Protocol 2: μ -QuEChERS Extraction of **Patulin** from Apple Juice

This protocol is a modified micro-QuEChERS method validated for the quantification of **patulin** in commercial apple juices.

Materials:

- Apple juice sample
- Acetonitrile (MeCN) with 1% acetic acid
- 10 mL polypropylene centrifuge tubes
- μ -QuEChERS partitioning salt mixture (0.40 g MgSO_4 , 0.10 g NaCl , 0.10 g $\text{C}_6\text{H}_5\text{Na}_3\text{O}_7 \cdot 2\text{H}_2\text{O}$, and 0.05 g $\text{C}_6\text{H}_6\text{Na}_2\text{O}_7 \cdot 1.5\text{H}_2\text{O}$)
- Vortex mixer
- Ultrasonic bath
- Centrifuge capable of 5000 rpm
- PTFE syringe filters

Procedure:

- Sample Preparation: Add 100 mg of the apple juice sample to a 10 mL polypropylene centrifuge tube.
- Extraction:
 - Add 1 mL of MeCN with 1% acetic acid to the tube.
 - Vortex for 1 minute to homogenize.
 - Add 0.65 g of the μ -QuEChERS partitioning salt mixture.
 - Shake the tube for 15 seconds, then sonicate for 3 minutes.
 - Centrifuge at 5000 rpm for 5 minutes.

- Final Extract Preparation:
 - Collect the supernatant and filter it through a PTFE syringe filter into an autosampler vial for HPLC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative data from various studies employing the QuEChERS method for **patulin** extraction.

Table 1: Recovery and Reproducibility of **Patulin** in Processed Foods

Spike Level (µg/kg)	Mean Recovery (%)	RSD (%) (n=5)
10	83.0	5.2
25	88.5	3.8
50	90.1	2.5

Data obtained from the analysis of an apple-based baby food product.

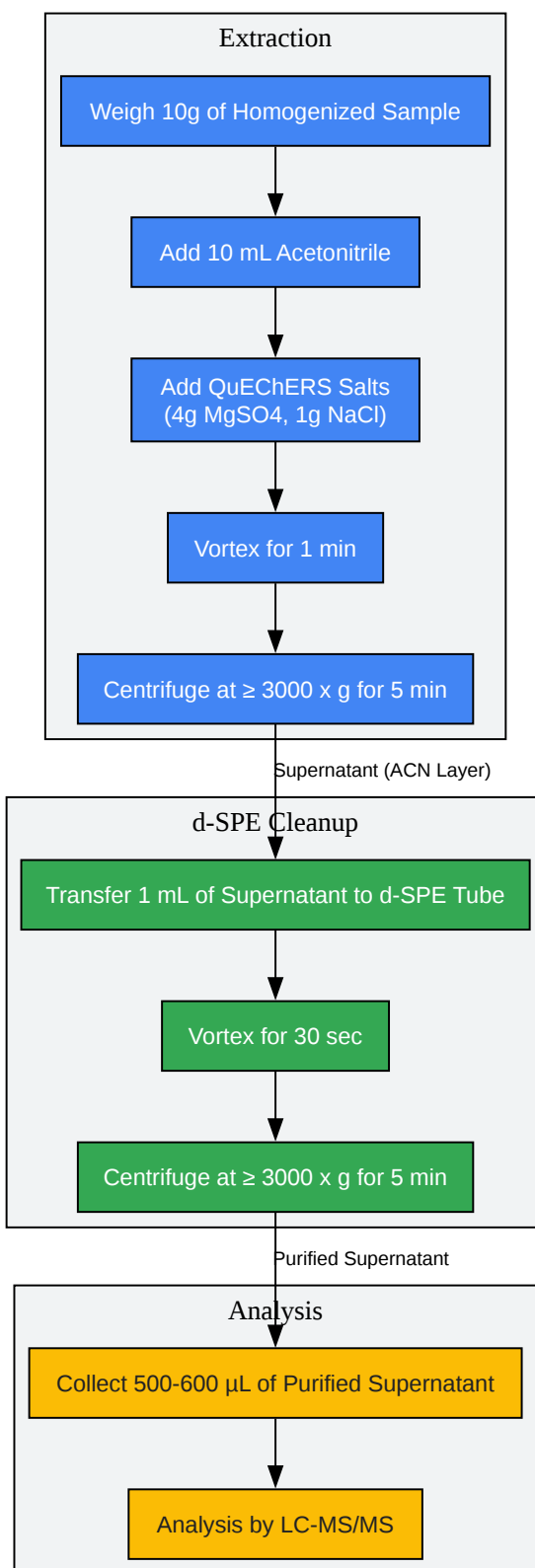
Table 2: Validation Data for the µ-QuEChERS Method in Apple Juice

Parameter	Value
Linearity (R ²)	0.999
Limit of Detection (LOD)	0.32 µg/kg
Limit of Quantification (LOQ)	1.15 µg/kg
Recovery (%)	
2 µg/kg	92
20 µg/kg	98
50 µg/kg	103
Precision (% RSD)	< 7%

Data from the validation of a μ -QuEChERS/HPLC-MS/MS method.

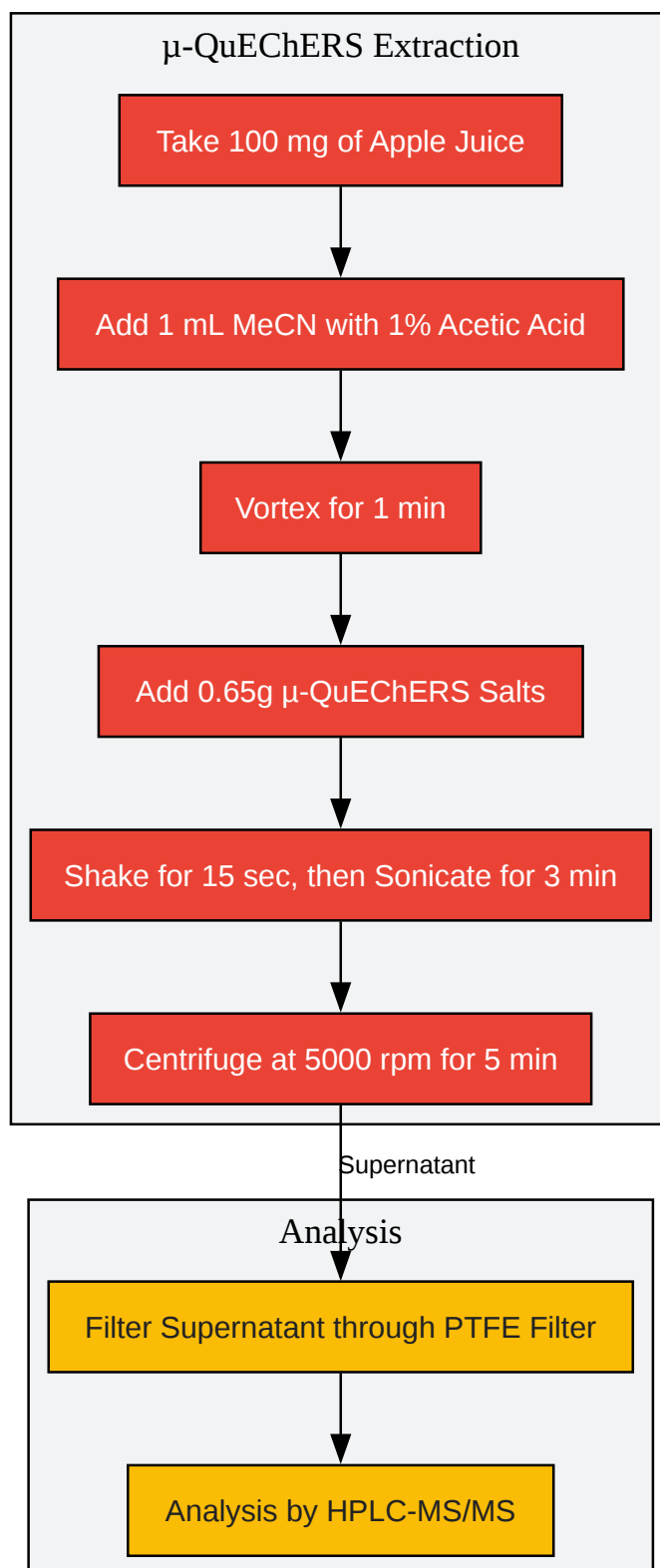
Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described QuEChERS protocols.



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Caption: QuEChERS workflow for **patulin** extraction from processed foods.



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Caption: μ -QuEChERS workflow for **patulin** extraction from apple juice.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of **patulin** from a variety of food matrices, including processed foods and apple juice. The protocols presented here demonstrate the versatility of the method, with both standard and micro-scale applications yielding high recovery rates and good reproducibility. The inclusion of a d-SPE cleanup step is crucial for removing matrix interferences and ensuring accurate quantification of **patulin**. The validated μ -QuEChERS method, in particular, offers the advantages of reduced sample and solvent consumption, making it an environmentally friendly and cost-effective option for routine analysis. The choice of the specific QuEChERS protocol will depend on the sample matrix, the required sensitivity, and the available analytical instrumentation.

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